molecular formula C9H13N3O B8640718 4-Amino-N-methyl-3-methylamino-benzamide

4-Amino-N-methyl-3-methylamino-benzamide

Cat. No. B8640718
M. Wt: 179.22 g/mol
InChI Key: GVBZSCIIODKXIC-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

4-Amino-N-methyl-3-methylamino-benzamide (298 mg, 86%) was prepared by following General Procedure B starting from N-methyl-3-methylamino-4-nitro-benzamide (407 mg) and Pd/C (10% by weight, 40 mg). The crude product was used directly in the next step.
Quantity
407 mg
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([NH:13][CH3:14])[CH:5]=1>[Pd]>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([NH:2][CH3:1])=[O:15])=[CH:5][C:6]=1[NH:13][CH3:14]

Inputs

Step One
Name
Quantity
407 mg
Type
reactant
Smiles
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])NC)=O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC)C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 298 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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